Lipophilicity (LogP) Differentiates 3-Ethylcyclohexan-1-amine from Unsubstituted Cyclohexylamine
The 3-ethyl substitution significantly increases lipophilicity compared to unsubstituted cyclohexylamine. 3-Ethylcyclohexan-1-amine has a predicted LogP of 1.91 [1], whereas cyclohexylamine exhibits a LogP of 0.65 [2]. This 1.26 log unit difference translates to a ~18-fold increase in octanol-water partition coefficient, which impacts membrane permeability and distribution profiles in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.91 |
| Comparator Or Baseline | Cyclohexylamine: LogP = 0.65 |
| Quantified Difference | ΔLogP = 1.26 (18-fold higher partition coefficient) |
| Conditions | Predicted values from computational models (ChemBase / PubChem) |
Why This Matters
This quantifies the impact of C3 ethyl substitution on hydrophobicity, directly informing selection for applications requiring enhanced membrane penetration or altered solubility profiles.
- [1] ChemBase. 3-ethylcyclohexan-1-amine. CBID:275864. http://www.chembase.cn/molecule-275864.html (accessed 2026-04-22). View Source
- [2] PubChem. Cyclohexylamine. CID 7965. https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexylamine (accessed 2026-04-22). View Source
